Cas no 894022-37-8 (3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-4-(phenylamino)phenylurea)

3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-4-(phenylamino)phenylurea structure
894022-37-8 structure
Product Name:3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-4-(phenylamino)phenylurea
CAS No:894022-37-8
MF:C25H26N4O4
MW:446.498345851898
CID:5511920
Update Time:2025-05-18

3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-4-(phenylamino)phenylurea Chemical and Physical Properties

Names and Identifiers

    • Urea, N-[1-(3,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-N'-[4-(phenylamino)phenyl]-
    • 3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-4-(phenylamino)phenylurea
    • Inchi: 1S/C25H26N4O4/c1-32-22-13-12-21(15-23(22)33-2)29-16-20(14-24(29)30)28-25(31)27-19-10-8-18(9-11-19)26-17-6-4-3-5-7-17/h3-13,15,20,26H,14,16H2,1-2H3,(H2,27,28,31)
    • InChI Key: MYOGABWSNNMJTN-UHFFFAOYSA-N
    • SMILES: N(C1CC(=O)N(C2=CC=C(OC)C(OC)=C2)C1)C(NC1=CC=C(NC2=CC=CC=C2)C=C1)=O

3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-4-(phenylamino)phenylurea Pricemore >>

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Additional information on 3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-4-(phenylamino)phenylurea

Comprehensive Overview of 3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-4-(phenylamino)phenylurea (CAS No. 894022-37-8): Applications and Research Insights

The compound 3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-4-(phenylamino)phenylurea (CAS No. 894022-37-8) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. With its unique pyrrolidinone core and dimethoxyphenyl and phenylurea substituents, this compound exhibits potential applications in drug discovery, particularly in targeting enzyme modulation and cellular signaling pathways. Researchers are increasingly exploring its role in addressing neurodegenerative diseases, inflammatory conditions, and metabolic disorders, aligning with current trends in precision medicine.

One of the most searched questions in the field of medicinal chemistry revolves around the structure-activity relationship (SAR) of such compounds. The 3,4-dimethoxyphenyl moiety in 894022-37-8 is known to enhance binding affinity to certain receptors, while the 5-oxopyrrolidin-3-yl group contributes to metabolic stability. These features make it a candidate for kinase inhibition studies, a hot topic in oncology research. Recent publications highlight its potential as a multi-targeted agent, addressing the growing demand for compounds with polypharmacological effects.

From a synthetic chemistry perspective, the preparation of 3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-4-(phenylamino)phenylurea involves innovative cross-coupling reactions and urea bond formation strategies. These methods are frequently searched by organic chemists optimizing green chemistry protocols, reflecting the industry's shift toward sustainable synthesis. The compound's solubility and bioavailability profiles are also under investigation, as these properties are critical for drug-likeness assessments—a key focus area in AI-driven drug design platforms.

In the context of personalized medicine, the pharmacological potential of CAS No. 894022-37-8 is being evaluated through in silico modeling and high-throughput screening. Such approaches align with the rise of computational chemistry tools, which dominate search queries related to virtual drug discovery. Additionally, its phenylamino segment has sparked interest in protein-protein interaction studies, a trending subtopic in biologics development.

Beyond therapeutics, this compound's fluorescence properties are being explored for diagnostic imaging applications. Researchers are investigating its utility as a molecular probe, capitalizing on the dimethoxyphenyl group's electron-rich nature. This aligns with the surge in searches for theranostic agents—a fusion of therapy and diagnostics—that dominate discussions in biomedical engineering forums.

Regulatory and patent landscapes for derivatives of 894022-37-8 are also evolving. Intellectual property databases show growing filings related to its analog synthesis, reflecting commercial interest. Meanwhile, environmental fate studies of such N-containing heterocycles address another hot-button issue: eco-friendly drug degradation, frequently queried in environmental chemistry circles.

In summary, 3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-4-(phenylamino)phenylurea represents a multifaceted research tool bridging medicinal chemistry, materials science, and biotechnology. Its continued study promises to yield insights into targeted drug delivery systems and smart materials, ensuring its relevance in next-generation scientific breakthroughs.

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